molecular formula C22H38N2O8 B12323781 Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid

Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid

Cat. No.: B12323781
M. Wt: 458.5 g/mol
InChI Key: FWEYQMHGTXLBRR-UHFFFAOYSA-N
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Description

Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid is a synthetic organic compound with the molecular formula C12H21NO4. It is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group, which makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, depending on the reagents used.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of the carboxylic acid group.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Peptide Bonds: Coupling reactions result in the formation of peptides and other complex molecules.

Scientific Research Applications

Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules.

    Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: It is utilized in the design and synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid, allowing for selective reactions at the amino group. The Boc group prevents unwanted side reactions, ensuring that the desired peptide bonds are formed. Once the Boc group is removed, the free amino group can participate in further reactions, leading to the formation of the final peptide or protein.

Comparison with Similar Compounds

Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

    Cis-2-(tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid: This compound features a cyclohexane ring instead of a cyclopentane ring, which can affect its reactivity and the types of reactions it undergoes.

    Cis-2-(tert-butoxycarbonylamino)-cyclooctanecarboxylic acid: This compound has a larger cyclooctane ring, which can influence its steric properties and interactions with other molecules.

    Cis-2-(tert-butoxycarbonylamino)-cyclopropanecarboxylic acid: The smaller cyclopropane ring in this compound results in different chemical properties and reactivity compared to the cyclopentane ring.

Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C22H38N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/2C11H19NO4/c2*1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h2*7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

FWEYQMHGTXLBRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O.CC(C)(C)OC(=O)NC1CCCC1C(=O)O

Origin of Product

United States

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